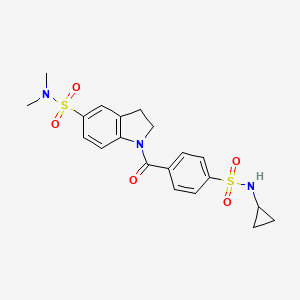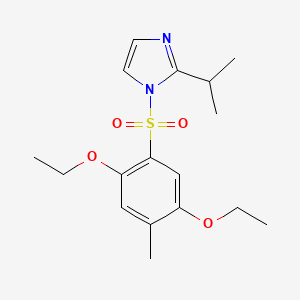
1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole
Overview
Description
1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole, also known as Ro 20-1724, is a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which are involved in numerous physiological processes such as inflammation, immune response, and memory formation. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases including asthma, chronic obstructive pulmonary disease (COPD), and depression.
Mechanism of Action
1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724 selectively inhibits PDE4, which leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), which are involved in the regulation of gene expression and cellular signaling pathways. The upregulation of these pathways has been shown to have anti-inflammatory and immunomodulatory effects, as well as enhance synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation in various animal models of inflammatory diseases, including asthma and COPD. This compound 20-1724 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound 20-1724 has been shown to enhance cognitive function and memory formation in animal models of learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724 in lab experiments is its high selectivity for PDE4, which allows for specific modulation of cAMP signaling pathways. This compound 20-1724 is also relatively easy to synthesize and has a high purity, which makes it suitable for biochemical and pharmacological studies. However, one of the limitations of using this compound 20-1724 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound 20-1724 has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724. One area of interest is the development of more potent and selective PDE4 inhibitors that can be used for therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound 20-1724. Additionally, there is a need for further studies to determine the safety and efficacy of this compound 20-1724 in human clinical trials for various diseases.
Scientific Research Applications
1-(2,5-diethoxy-4-methylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole 20-1724 has been widely used in scientific research to investigate the role of PDE4 in various physiological and pathological conditions. It has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective effects in preclinical studies. This compound 20-1724 has also been used to study the molecular mechanisms underlying memory formation and learning.
properties
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-propan-2-ylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-6-22-14-11-16(15(23-7-2)10-13(14)5)24(20,21)19-9-8-18-17(19)12(3)4/h8-12H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRPQJBLKMPDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=CN=C2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



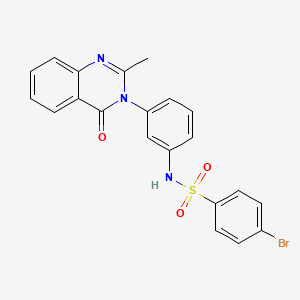
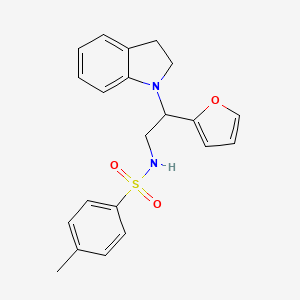

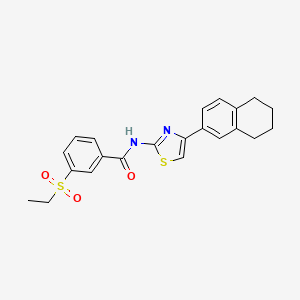
![4-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1-ethylpyridinium perchlorate](/img/structure/B3299003.png)

![2-(4-oxo-4-{4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}butyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3299019.png)

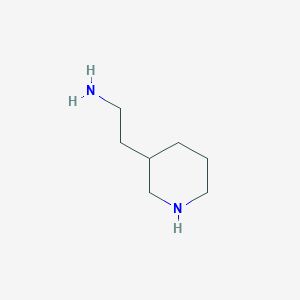

![4-[1-methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]Phenol](/img/structure/B3299036.png)
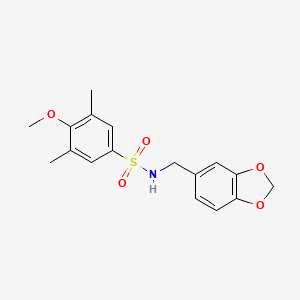
![5-[(Cyclopentylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B3299055.png)
